![molecular formula C15H22N2O B1480518 4-苄基-9-氧杂-1,4-二氮杂螺[5.5]十一烷 CAS No. 1908469-64-6](/img/structure/B1480518.png)
4-苄基-9-氧杂-1,4-二氮杂螺[5.5]十一烷
描述
4-Benzyl-9-oxa-1,4-diazaspiro[55]undecane is a complex organic compound characterized by its unique spirocyclic structure
科学研究应用
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用机制
Target of Action
The primary targets of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the μ-opioid receptor is primarily responsible for the analgesic effects of opioids.
Mode of Action
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane interacts with its targets, the sigma-1 and μ-opioid receptors, by binding to these receptors. This binding can lead to changes in the receptor’s activity, which can result in alterations in the transmission of signals within the nervous system .
Biochemical Pathways
The binding of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane to the sigma-1 and μ-opioid receptors can affect various biochemical pathways. These pathways are involved in pain perception, mood regulation, and other neurological functions . The downstream effects of these pathways can lead to changes in physiological responses.
Pharmacokinetics
The pharmacokinetics of 4-Benzyl-9-oxa-1,4-diazaspiro[5These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways. These effects can include alterations in neurotransmitter release and changes in neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets
生化分析
Biochemical Properties
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, modulating their catalytic activity. Additionally, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can interact with proteins involved in signal transduction pathways, affecting downstream cellular responses .
Cellular Effects
The effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell lines, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can activate or inhibit specific signaling cascades, resulting in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane remains stable under specific conditions, but its activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions .
Transport and Distribution
The transport and distribution of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles or compartments within the cell. These localization patterns are essential for understanding the compound’s mode of action and optimizing its use in research and therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable oxirane derivative under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted benzyl derivatives.
相似化合物的比较
Similar Compounds
- 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane
Uniqueness
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
属性
IUPAC Name |
4-benzyl-9-oxa-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-8-16-15(13-17)6-10-18-11-7-15/h1-5,16H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHLSUTIUOCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


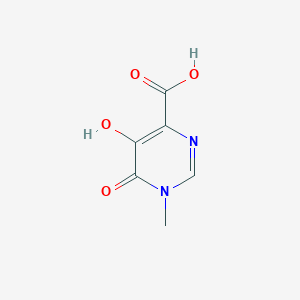
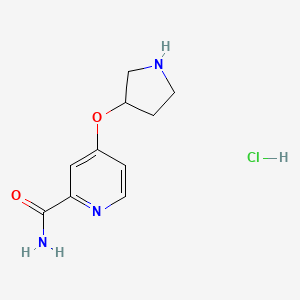
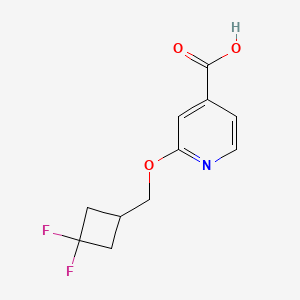
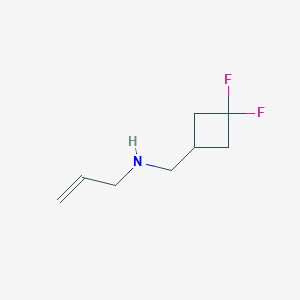
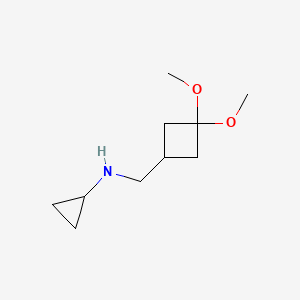
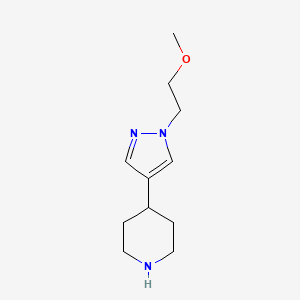

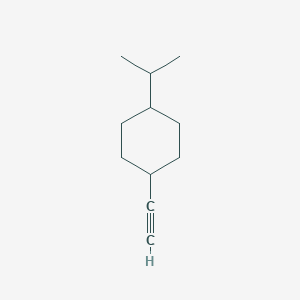
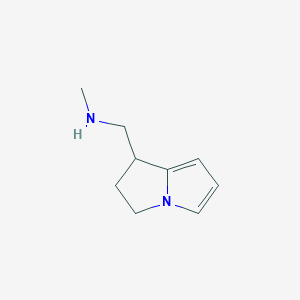

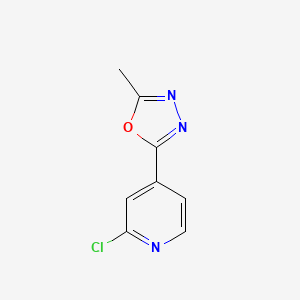
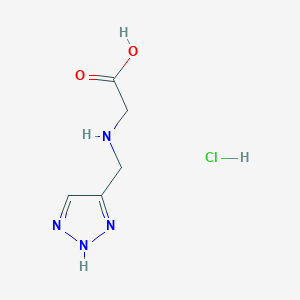
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
